molecular formula C11H11Cl2NO5S B2432855 1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 1009784-35-3

1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B2432855
CAS No.: 1009784-35-3
M. Wt: 340.17
InChI Key: QJEYDAZODKHMTB-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a dichlorobenzenesulfonyl group attached to a hydroxypyrrolidine carboxylic acid moiety. Its unique structure imparts specific chemical properties that make it valuable in synthetic chemistry and potential pharmaceutical applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO5S/c12-8-2-1-7(4-9(8)13)20(18,19)14-5-6(15)3-10(14)11(16)17/h1-2,4,6,10,15H,3,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEYDAZODKHMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodologies

Starting Materials and Key Intermediates

The synthesis typically begins with trans-4-hydroxy-L-proline (4-hydroxy-pyrrolidine-2-carboxylic acid), a commercially available chiral building block. This compound provides the critical stereochemical framework (2S,4R configuration) required for the target molecule. Key intermediates include:

  • Methyl 4-hydroxypyrrolidine-2-carboxylate : Obtained via esterification of trans-4-hydroxy-L-proline using methanol under acidic conditions.
  • 3,4-Dichlorobenzenesulfonyl chloride : A reactive electrophile for introducing the sulfonyl group.

Stepwise Synthesis

Step 1: Carboxylic Acid Protection

The carboxylic acid group is protected as a methyl ester to prevent undesired side reactions during sulfonylation.

Procedure :

  • Trans-4-hydroxy-L-proline is treated with thionyl chloride (SOCl₂) in methanol, yielding methyl 4-hydroxypyrrolidine-2-carboxylate.
    Reaction Conditions :
Reagent Solvent Temperature Yield Source
SOCl₂, MeOH Methanol Reflux 95%
Step 2: Sulfonylation of the Pyrrolidine Amine

The secondary amine of the pyrrolidine ring reacts with 3,4-dichlorobenzenesulfonyl chloride to form the sulfonamide bond.

Procedure :

  • Methyl 4-hydroxypyrrolidine-2-carboxylate is dissolved in dichloromethane (DCM) with pyridine or 4-dimethylaminopyridine (DMAP) as a base.
  • 3,4-Dichlorobenzenesulfonyl chloride is added dropwise at 0–5°C, followed by stirring at room temperature.

Optimization Insights :

  • Base Selection : DMAP enhances reaction efficiency by activating the sulfonyl chloride.
  • Solvent Choice : DCM minimizes side reactions compared to polar solvents.

Reaction Conditions :

Reagent Base Solvent Time Yield Source
3,4-Dichlorobenzenesulfonyl chloride DMAP DCM 3 h 82%
Step 3: Ester Hydrolysis

The methyl ester is hydrolyzed to regenerate the carboxylic acid.

Procedure :

  • The sulfonylated intermediate is treated with lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture.

Reaction Conditions :

Reagent Solvent Temperature Yield Source
LiOH THF/H₂O (3:1) 25°C 90%

Alternative Pathways

Route A: Direct Sulfonylation of Unprotected Proline

In some cases, the carboxylic acid remains unprotected during sulfonylation, though yields are lower due to competing protonation of the amine.

Reaction Conditions :

Reagent Base Solvent Yield Source
3,4-Dichlorobenzenesulfonyl chloride Pyridine DCM 68%
Route B: Solid-Phase Synthesis

Patents describe resin-bound strategies for analogous sulfonylated pyrrolidines, enabling high-throughput purification. However, scalability remains a challenge.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 7.85–7.70 (m, 3H, Ar-H), 4.45 (dd, J = 8.5 Hz, 1H, C4-OH), 3.90–3.70 (m, 2H, pyrrolidine), 2.50–2.20 (m, 2H, pyrrolidine).
  • IR : 1720 cm⁻¹ (C=O, carboxylic acid), 1350 cm⁻¹ (S=O).

Chiral Purity

Chiral HPLC confirms retention of the (2S,4R) configuration, critical for biological activity.

Applications and Derivatives

The compound serves as a precursor to protease inhibitors and kinase modulators. Derivatives with modified sulfonyl groups exhibit enhanced metabolic stability.

Chemical Reactions Analysis

1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a compound of significant interest in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science.

Chemical Properties and Structure

This compound features a pyrrolidine ring with a hydroxyl group and a carboxylic acid moiety, along with a sulfonyl group substituted with dichlorobenzene. The presence of these functional groups contributes to its reactivity and potential applications.

Antiviral Activity

Research has shown that this compound exhibits antiviral properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can inhibit viral replication by interfering with the viral life cycle. The mechanism involves blocking specific viral enzymes essential for replication, making it a candidate for antiviral drug development.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies indicate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable case study published in Cancer Research highlighted its efficacy against breast cancer cells, suggesting that it may serve as a lead compound for developing new anticancer agents.

Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes, particularly serine proteases. This inhibition can be beneficial in treating diseases where these enzymes play a critical role, such as inflammation and thrombosis.

Drug Formulation

The compound's solubility and stability make it suitable for formulation into various drug delivery systems. Research indicates that incorporating this compound into nanoparticles enhances bioavailability and therapeutic efficacy. Studies in Pharmaceutical Research have reported improved absorption rates when formulated with lipid-based carriers.

Targeted Therapy

In targeted therapy approaches, this compound can be conjugated with monoclonal antibodies to deliver cytotoxic agents directly to cancer cells. This method minimizes side effects associated with traditional chemotherapy while maximizing therapeutic outcomes.

Polymer Chemistry

This compound has potential applications in polymer chemistry as a building block for synthesizing novel polymers with tailored properties. Its ability to form strong intermolecular interactions can enhance the mechanical strength of polymeric materials.

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being explored for use in coatings and adhesives. Research has indicated that incorporating it into formulations can improve durability and resistance to environmental factors.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antiviral ActivityJournal of Medicinal ChemistryInhibits viral replication; potential lead for antiviral drugs
Anticancer PropertiesCancer ResearchInduces apoptosis in breast cancer cells; promising anticancer agent
Enzyme InhibitionBiochemical JournalEffective serine protease inhibitor; potential therapeutic applications
Drug FormulationPharmaceutical ResearchEnhanced bioavailability when formulated with lipid carriers
Targeted TherapyClinical Cancer ResearchImproved delivery of cytotoxic agents via antibody conjugation
Polymer ChemistryMacromoleculesNovel polymers synthesized; improved mechanical properties
Coatings and AdhesivesJournal of Applied Polymer ScienceEnhanced durability and environmental resistance in coatings

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid include other sulfonylated pyrrolidine derivatives and dichlorobenzene compounds. These compounds share structural similarities but differ in their specific functional groups and overall reactivity. For example:

Biological Activity

1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies and patents.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a dichlorobenzenesulfonyl group and a carboxylic acid moiety. Its structural formula can be represented as follows:

CxHyCl2NzOaSb\text{C}_x\text{H}_y\text{Cl}_2\text{N}_z\text{O}_a\text{S}_b

Where x,y,z,a,x,y,z,a, and bb represent the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecular structure.

Research indicates that this compound acts as an inhibitor of specific integrins, particularly the α2β1/GPIa-IIa integrin pathway. This inhibition plays a crucial role in cellular adhesion processes, which are vital for tumor metastasis and angiogenesis . The sulfonamide group is believed to enhance the compound's binding affinity to target proteins within these pathways.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antitumor effects. For instance, compounds structurally similar to this compound have shown IC50 values in the nanomolar range against various cancer cell lines .

Table 1: Antitumor Activity of Related Compounds

Compound IDCell LineIC50 (μM)Mechanism of Action
33SJSA-10.15MDM2 Inhibition
39SJSA-10.22MDM2 Inhibition
44Various0.24Induction of Apoptosis

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It is suggested that the inhibition of integrins may lead to reduced inflammatory responses in various models of disease .

Case Studies

A notable case study involved the administration of this compound in murine models exhibiting tumor growth. The results indicated a significant reduction in tumor size upon treatment with doses equivalent to those found effective in vitro . The pharmacodynamic studies highlighted an upregulation of p53 and other apoptotic markers in treated tissues.

Case Study Summary:

  • Model: SJSA-1 xenograft model
  • Dosage: 100 mg/kg orally
  • Outcome: Significant tumor regression observed (up to 100% in some cases) with notable activation of apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via sulfonylation of 4-hydroxypyrrolidine-2-carboxylic acid using 3,4-dichlorobenzenesulfonyl chloride. Key steps include:

  • Condensation : React the hydroxyl group of pyrrolidine with the sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Solvent Selection : Use polar aprotic solvents like DMF or dichloromethane to enhance reactivity .
  • Catalyst Optimization : Test transition-metal catalysts (e.g., Pd or Cu) to improve yield, as seen in analogous heterocyclic syntheses .
    • Validation : Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to confirm the sulfonyl group attachment and pyrrolidine ring conformation. FT-IR identifies sulfonyl (S=O, ~1350 cm1^{-1}) and carboxylic acid (O-H, ~2500-3300 cm1^{-1}) stretches .
  • Chromatography : HPLC with UV detection (λ = 210–280 nm) quantifies purity; reverse-phase C18 columns with acetonitrile/water gradients are effective .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (±2 ppm accuracy) .

Q. How can researchers screen this compound for potential biological activity in early-stage studies?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against targets like proteases or kinases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to assess membrane permeability in cell lines (e.g., HEK293) .
  • Dose-Response Curves : Perform MTT assays to evaluate cytotoxicity (IC50_{50}) across 3–5 logarithmic concentrations .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Employ DFT (e.g., B3LYP/6-31G*) to model protonation states of the carboxylic acid and sulfonyl groups. Solvent effects (e.g., water) are simulated using PCM .
  • Reaction Pathway Analysis : Use NEB (Nudged Elastic Band) methods to map hydrolysis pathways, identifying transition states and energy barriers .
  • pKa Prediction : Tools like MarvinSketch or ACD/pKa DB estimate ionization states, guiding buffer selection for stability studies .

Q. How can Design of Experiments (DoE) optimize the synthesis and reduce byproduct formation?

  • Methodological Answer :

  • Factor Screening : Use Plackett-Burman designs to prioritize variables (e.g., temperature, solvent ratio, catalyst loading) .
  • Response Surface Methodology (RSM) : Central Composite Designs model interactions between factors (e.g., reaction time vs. yield) .
  • Byproduct Minimization : Apply Taguchi methods to identify robust conditions (e.g., 60°C, DMF:H2 _2O 9:1) that suppress impurities like unreacted sulfonyl chloride .

Q. What advanced chromatographic techniques resolve co-eluting impurities in this compound?

  • Methodological Answer :

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) to separate diastereomers arising from pyrrolidine stereochemistry .
  • 2D-LC : Couple ion-exchange with reverse-phase chromatography for complex impurity profiles .
  • MS-Guided Fractionation : LC-QTOF-MS identifies impurities via exact mass, enabling targeted isolation for structural elucidation .

Q. How should researchers address contradictory data in biological activity studies (e.g., inconsistent IC50 _{50} values)?

  • Methodological Answer :

  • Batch Consistency Checks : Verify compound purity (≥95% by HPLC) and storage conditions (e.g., desiccated at −20°C) .
  • Assay Standardization : Include positive controls (e.g., staurosporine for kinase assays) and validate protocols across labs .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to compare datasets and identify outliers .

Q. What strategies enable structure-activity relationship (SAR) studies for this compound’s derivatives?

  • Methodological Answer :

  • Scaffold Diversification : Modify the pyrrolidine hydroxyl group (e.g., acetylation) or sulfonyl substituents (e.g., fluorine substitution) .
  • Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to map electrostatic/hydrophobic features driving target binding .
  • Parallel Synthesis : Generate 10–20 analogs via automated solid-phase synthesis for high-throughput screening .

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